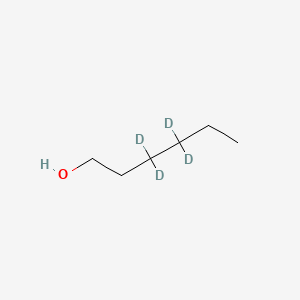
1-Hexanol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanol-d4, also known as deuterated 1-hexanol, is a deuterium-labeled compound of 1-hexanol. It is an organic alcohol with a six-carbon chain and a hydroxyl group at the terminal carbon. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexanol-d4 can be synthesized through several methods. One common approach involves the deuteration of 1-hexanol using deuterium gas (D2) in the presence of a catalyst. Another method includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O).
Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. The process generates a range of oligomers that are separated by distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Hexane.
Substitution: 1-Bromohexane or 1-Chlorohexane.
Applications De Recherche Scientifique
1-Hexanol-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis.
Medicine: It is used in the synthesis of pharmaceuticals and as a chemical intermediate for drug development.
Industry: It is a precursor to plasticizers, perfume esters, and antiseptics.
Mécanisme D'action
The mechanism of action of 1-Hexanol-d4 involves its interaction with molecular targets and pathways. In biological systems, it modulates the function of actomyosin motor by perturbing actomyosin adenosine triphosphatease activity. This modulation affects muscle contraction and other cellular processes involving actomyosin .
Comparaison Avec Des Composés Similaires
1-Hexanol-d4 can be compared with other deuterated alcohols and similar compounds:
1-Hexanol: The non-deuterated form of this compound, used in similar applications but lacks the deuterium labeling.
2-Hexanol: An isomer of 1-hexanol with the hydroxyl group at the second carbon, exhibiting different chemical properties and reactivity.
3-Hexanol: Another isomer with the hydroxyl group at the third carbon, also differing in chemical behavior.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics without interference from hydrogen atoms.
Propriétés
Formule moléculaire |
C6H14O |
|---|---|
Poids moléculaire |
106.20 g/mol |
Nom IUPAC |
3,3,4,4-tetradeuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i3D2,4D2 |
Clé InChI |
ZSIAUFGUXNUGDI-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(CC)C([2H])([2H])CCO |
SMILES canonique |
CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
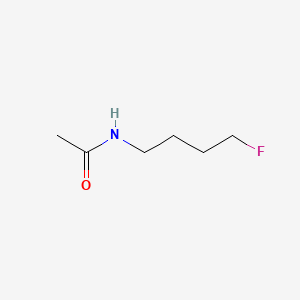
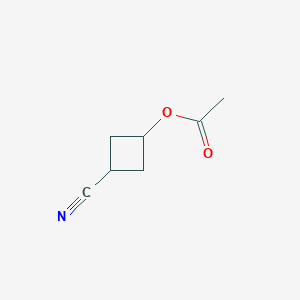
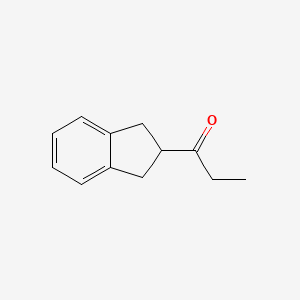

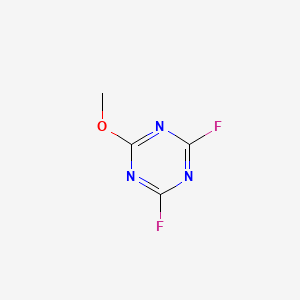
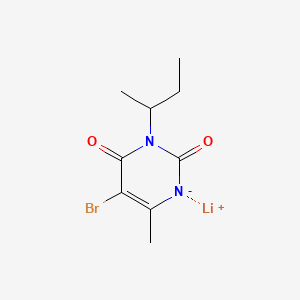
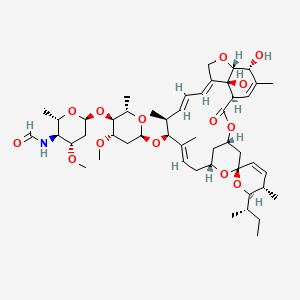
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
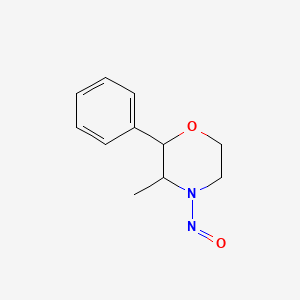

![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)


